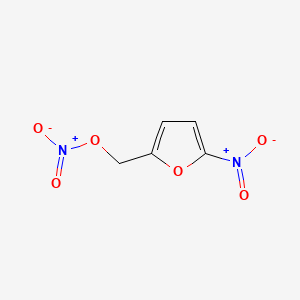

(5-Nitrofuran-2-yl)methyl nitrate

Übersicht

Beschreibung

(5-Nitrofuran-2-yl)methyl nitrate is a chemical compound with the molecular formula C5H4N2O6 and a molecular weight of 188.1 g/mol . It is a strongly explosive compound that appears as yellow crystals or powder . This compound is used in various industries, including pharmaceuticals, agriculture, and explosives . Due to its explosive nature, its use is strictly regulated and requires careful handling .

Vorbereitungsmethoden

The preparation of (5-Nitrofuran-2-yl)methyl nitrate involves nitration reactions. One common method is the sulfuric acid nitration method, where a nitrating agent is reacted with sulfuric acid . This method requires extreme caution due to the compound’s sensitivity to mechanical shock, heat, electrostatic sparks, and other flammable substances . Industrial production methods also follow similar nitration processes, ensuring strict adherence to safety protocols to prevent accidents .

Analyse Chemischer Reaktionen

(5-Nitrofuran-2-yl)methyl nitrate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include reducing agents like nitroreductase enzymes and oxidizing agents . The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

(5-Nitrofuran-2-yl)methyl nitrate has several scientific research applications:

Chemistry: It is used as a reagent in various chemical synthesis processes.

Wirkmechanismus

The mechanism of action of (5-Nitrofuran-2-yl)methyl nitrate involves its reduction by nitroreductase enzymes, leading to the formation of reactive intermediates . These intermediates attack cellular macromolecules such as proteins and deoxyribonucleic acid, disrupting metabolic pathways and exerting antibacterial effects . The molecular targets include bacterial enzymes and cellular structures, making it effective against various bacterial strains .

Vergleich Mit ähnlichen Verbindungen

(5-Nitrofuran-2-yl)methyl nitrate is unique due to its explosive nature and specific applications in both pharmaceuticals and explosives . Similar compounds include:

Nitrofurantoin: Used primarily for urinary tract infections.

Nitrofurazone: Used for topical infections and urinary catheter coatings.

Furazolidone: Used for bacterial diarrhea and Helicobacter pylori infections.

These compounds share similar antibacterial properties but differ in their specific applications and safety profiles .

Biologische Aktivität

(5-Nitrofuran-2-yl)methyl nitrate (CAS No. 4077-62-7) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and antiparasitic research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including case studies, structure-activity relationships, and relevant data.

The molecular formula of this compound is , with a molecular weight of approximately 186.14 g/mol. Its structure features a nitrofuran moiety, which is known for its diverse biological activities, particularly in antimicrobial applications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values reported for different pathogens are summarized in the table below:

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 62.5 |

| Escherichia coli | 125 |

| Klebsiella pneumoniae | 15.6 |

| Enterococcus faecalis | 62.5 |

These findings suggest that this compound has a broad spectrum of activity, comparable to established antibiotics such as gentamicin and ciprofloxacin .

Antiparasitic Activity

In addition to its antibacterial properties, this compound shows promise in antiparasitic applications, particularly against Trypanosoma cruzi, the causative agent of Chagas disease. A series of derivatives based on the nitrofuran structure were evaluated for their trypanocidal activity. The results indicated that many derivatives exhibited enhanced activity compared to traditional treatments like benznidazole and nifurtimox:

| Compound | Activity Against T. cruzi | Comparison |

|---|---|---|

| N'-[(5-nitrofuran-2-yl)methylene] substituted hydrazides | Enhanced activity observed | More effective than BZD |

In one study, around 62% of the tested compounds demonstrated superior efficacy against multiple strains of T. cruzi compared to existing treatments .

The biological activity of this compound is primarily attributed to the nitro group present in its structure. This group plays a crucial role in the mechanism of action by undergoing reduction within microbial cells, leading to the generation of reactive intermediates that can damage nucleic acids and proteins. This mode of action is similar to other nitro-containing compounds used in clinical settings .

Case Studies

- Antibacterial Efficacy : A study conducted on various nitrofuran derivatives demonstrated that this compound exhibited significant bactericidal effects against MRSA and other resistant strains, with MIC values indicating potent activity against biofilm formation .

- Antiparasitic Research : In a comparative study involving multiple derivatives against T. cruzi, it was found that certain modifications to the nitrofuran structure significantly enhanced trypanocidal activity, suggesting potential pathways for developing new therapeutics for Chagas disease .

Eigenschaften

IUPAC Name |

(5-nitrofuran-2-yl)methyl nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O6/c8-6(9)5-2-1-4(13-5)3-12-7(10)11/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZUDEUAXDJRXOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)[N+](=O)[O-])CO[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30193757 | |

| Record name | 5-Nitro-2-furfuryl nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30193757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4077-62-7 | |

| Record name | 5-Nitro-2-furfuryl nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004077627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Nitro-2-furfuryl nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30193757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Nitrofurfurylnitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.